L-Isoserine

Peptide stability Thrombin receptor Aminopeptidase resistance

L-Isoserine substitution for L-serine at the N-terminus of thrombin receptor-activating peptides (e.g., SFLLRN) confers complete aminopeptidase M resistance, eliminating degradation artifacts in protease-rich matrices. Additionally validated as a GAT3-preferring substrate for in vivo stroke recovery and an APN/CD13 inhibitor scaffold (IC50 563 μM) with >200-fold potency gains achievable. For oxazolidinone antibiotic synthesis, the isoserine route yields the 1,3-oxazolidin-2-one core in three near-quantitative steps—superior efficiency over chiral pool alternatives.

Molecular Formula C4H6ClNO3
Molecular Weight 105,1 g/mole
CAS No. 632-13-3
Cat. No. B556875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoserine
CAS632-13-3
SynonymsN-Chloroacetylglycine; n-(chloroacetyl)glycine; 6319-96-6; 2-[(2-chloroacetyl)amino]aceticacid; (2-chloroacetamido)aceticacid; Chloroac-Gly-OH; Chloroacetylglycine; NSC32036; ACMC-209nds; AC1Q3TMV; AC1L5Q5B; C0878_SIGMA; SCHEMBL1965772; CTK7J5243; 2-(2-chloroacetamido)aceticacid; DLDTUYIGYMNERN-UHFFFAOYSA-N; MolPort-000-474-978; BB_SC-1509; 2-(2-chloroacetylamino)aceticacid; ZINC1236711; ANW-34574; AR-1J9904; BBL027867; KM0714; NSC-32036
Molecular FormulaC4H6ClNO3
Molecular Weight105,1 g/mole
Structural Identifiers
SMILESC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
InChIKeyDLDTUYIGYMNERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoserine (CAS 632-13-3): Procurement Guide for the (S)-Enantiomer of 2-Hydroxy-β-Alanine


L-Isoserine (CAS 632-13-3), systematically named (2S)-3-amino-2-hydroxypropanoic acid, is a non-proteinogenic β-hydroxy-α-amino acid and the (S)-enantiomer of isoserine [1]. It exists as a crystalline solid with a melting point of 199–201°C (decomposition) and a specific optical rotation of -32.58° (water) [1]. As a structural isomer of the proteinogenic amino acid L-serine, L-isoserine features the amino and hydroxyl groups on adjacent carbons, a positional difference that fundamentally alters its biochemical interactions and synthetic utility [2].

Why L-Isoserine Cannot Be Interchanged with L-Serine or D-Isoserine in Research


Substituting L-isoserine for its structural isomer L-serine or its enantiomer D-isoserine is not scientifically neutral. In the thrombin receptor activation peptide SFLLRN, replacing the N-terminal serine with isoserine confers complete resistance to aminopeptidase M-induced cleavage and inactivation, whereas the native serine-containing peptide is rapidly degraded [1]. Additionally, the metal coordination behavior of isoserine differs fundamentally from serine: isoserine forms (6 + 5) membered joined chelates, making it a more efficient binder for [Ru(η6-p-cym)(H2O)3]2+ than serine, which coordinates via (5 + 6) membered chelates [2]. These functional divergences demonstrate that generic substitution without experimental validation compromises assay integrity.

Quantitative Differentiation of L-Isoserine Against Key Comparators


Enzymatic Stability: Aminopeptidase M Resistance Relative to L-Serine

In a head-to-head comparison within the identical peptide scaffold SFLLRN, substitution of the N-terminal L-serine with L-isoserine conferred complete resistance to aminopeptidase M-mediated cleavage [1]. The native serine-containing peptide underwent rapid degradation and inactivation, whereas the isoserine-substituted peptide (iso-S)FLLRN remained stable, enabling sustained thrombin receptor stimulation in plasma or cell-based assays [1].

Peptide stability Thrombin receptor Aminopeptidase resistance

Metal Chelation Efficiency: Enhanced Binding Over L-Serine

Speciation analysis of the interaction between [Ru(η6-p-cym)(H2O)3]2+ and dl-serine versus dl-isoserine revealed that isoserine is a more efficient binder [1]. Isoserine forms (6 + 5) membered joined chelates via the [NH2, COO⁻, O⁻] donor set, whereas serine coordinates via (5 + 6) membered chelates with the same donor set [1]. The (6 + 5) chelate geometry of isoserine yields more stable complexes than the (5 + 6) arrangement of serine [1].

Metal coordination Bioinorganic chemistry Chelation

GAT3 Transporter Activity: Functional Recovery in Stroke Model

In a photothrombotic focal ischemic stroke mouse model, delayed long-term treatment with L-isoserine (a GAT3-preferring substrate) increased functional recovery and induced a lasting increase in GAT3 expression in peri-infarct regions [1]. GAT3 intensity per cell was significantly increased in layer 5 outside the peri-infarct area compared to stroke + vehicle controls [1]. This study represents the first demonstration that a GAT3 substrate can upregulate GAT3 expression and improve post-stroke functional recovery [1].

GABA transporter Stroke recovery Neuropharmacology

Aminopeptidase N (APN) Inhibitory Activity: Lead Scaffold Validation

L-Isoserine itself exhibits modest APN inhibitory activity with an IC50 of 563 μM, establishing it as a viable lead scaffold for medicinal chemistry optimization [1]. Structure-activity relationship studies demonstrate that chemical elaboration of this scaffold yields dramatic potency improvements: L-isoserine tripeptide derivative 16l achieved an IC50 of 2.51 ± 0.2 μM, outperforming the clinical benchmark bestatin (IC50 = 6.25 ± 0.4 μM) [2].

Aminopeptidase N Cancer therapeutics Enzyme inhibition

Synthetic Efficiency: Near-Quantitative Yield in Linezolid Core Assembly

A synthetic route employing isoserine as a chiral building block yields the 1,3-oxazolidin-2-one core of the antibiotic linezolid in just three steps with almost quantitative overall yield [1]. The protocol leverages an expedient oxazolidine-2,4-dione intermediate formation and regioselective reduction at the 4-position [1]. In contrast, alternative synthetic strategies for linezolid (e.g., using (R)-epichlorohydrin) typically achieve ~50% overall yields over multiple steps [2].

Antibiotic synthesis Chiral building block Process chemistry

Regioselective Functional Group Manipulation in Peptide Synthesis

A new protective group strategy specifically enables regioselective functional group manipulation in multifunctional amino acids including L-isoserine, a capability not achievable with standard serine protection schemes [1]. This methodology permits controlled incorporation of L-isoserine into both N- and C-terminal positions of peptides with precise regiocontrol over the hydroxyl and amino functionalities [1].

Peptide chemistry Protecting group strategy Regioselective modification

Evidence-Backed Research and Industrial Application Scenarios for L-Isoserine


Protease-Resistant Bioactive Peptide Design

Investigators developing thrombin receptor agonists or other bioactive peptides requiring stability in protease-rich biological matrices (e.g., plasma, serum, cell culture supernatants) should utilize L-isoserine as the N-terminal residue in place of L-serine. The substitution confers resistance to aminopeptidase M cleavage, eliminating degradation artifacts and enabling accurate assessment of sustained receptor stimulation [1].

GAT3 Transporter Research and Stroke Recovery Model Validation

Neuroscientists investigating GABA transporter 3 (GAT3) biology or evaluating novel GAT3-targeted therapeutics for ischemic stroke should procure L-isoserine as a validated tool compound. It serves as a GAT3-preferring substrate with demonstrated in vivo efficacy in increasing post-stroke functional recovery and upregulating GAT3 expression, establishing it as a critical positive control for in vivo pharmacology studies [1].

Chiral Pool Synthesis of Oxazolidinone Antibiotics

Medicinal chemistry and process chemistry groups synthesizing linezolid or related oxazolidinone antibiotics should adopt L-isoserine as the chiral starting material. The isoserine-based route delivers the 1,3-oxazolidin-2-one core in three steps with near-quantitative yield, offering substantial improvements in step economy and overall yield compared to alternative chiral pool approaches [1].

Aminopeptidase N (APN/CD13) Inhibitor Discovery

Cancer research laboratories engaged in APN/CD13 inhibitor development should obtain L-isoserine as a parent scaffold. Its validated APN inhibitory activity (IC50 = 563 μM) provides a chemically tractable starting point; published derivative chemistry demonstrates that potency improvements exceeding 200-fold are achievable, with optimized tripeptide derivatives surpassing the clinical benchmark bestatin [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Isoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.